molecular formula C25H20N4O2 B140134 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline CAS No. 1006890-01-2

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline

Cat. No.: B140134
CAS No.: 1006890-01-2
M. Wt: 408.5 g/mol
InChI Key: FVMVYWKWNZLMBT-UHFFFAOYSA-N
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Description

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy, pyridinyl, and quinolinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyridin-2-yl and quinolin-2-yl, have been studied for their photophysical behavior and their synthesis from quinoline N-oxides

Mode of Action

Related compounds have shown excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound might interact with its targets through photo-induced processes, but further studies are required to confirm this.

Biochemical Pathways

The photophysical behavior of related compounds suggests that they might influence pathways related to light absorption and emission

Result of Action

Related compounds have shown excitation-dependent fluorescence and phosphorescence , suggesting that this compound might have similar effects

Action Environment

The photophysical behavior of related compounds has been studied under ambient conditions , suggesting that environmental factors such as temperature and light might influence the action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridinyl and Quinolinyl Groups: The pyridinyl and quinolinyl groups can be attached through nucleophilic substitution reactions. For example, the quinazoline core can be reacted with pyridin-3-yl and quinolin-2-yl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)quinazoline: Lacks the methoxy and quinolinyl groups, resulting in different chemical properties.

    6-[2-(Quinolin-2-yl)ethoxy]quinazoline: Lacks the methoxy and pyridinyl groups, affecting its reactivity and biological activity.

    7-Methoxyquinazoline: Lacks the pyridinyl and quinolinyl groups, leading to distinct chemical behavior.

Uniqueness

7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline is unique due to the combination of methoxy, pyridinyl, and quinolinyl groups attached to the quinazoline core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

7-methoxy-4-pyridin-3-yl-6-(2-quinolin-2-ylethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-30-23-14-22-20(25(28-16-27-22)18-6-4-11-26-15-18)13-24(23)31-12-10-19-9-8-17-5-2-3-7-21(17)29-19/h2-9,11,13-16H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMVYWKWNZLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2C3=CN=CC=C3)OCCC4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648045
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006890-01-2
Record name 7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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